1-(2-Chloroethyl)pyrrolidine
Overview
Description
“1-(2-Chloroethyl)pyrrolidine” is a chemical compound with the molecular formula C6H12ClN1. It is also known by other names such as “2-Pyrrolidinoethyl chloride” and "N-(2-Chloroethyl)pyrrolidine"1. This compound is used in various chemical syntheses2.
Synthesis Analysis
The synthesis of “1-(2-Chloroethyl)pyrrolidine” involves processes such as N-chloroacetion, cabboxyl amination, and carboxamide dehydration34. The structures of the intermediates and the target compound were confirmed by 1H NMR and MS34.
Molecular Structure Analysis
The molecular structure of “1-(2-Chloroethyl)pyrrolidine” can be represented by the InChI string InChI=1S/C6H12ClN/c7-3-6-8-4-1-2-5-8/h1-6H2
1. The Canonical SMILES string for this compound is C1CCN(C1)CCCl
1.
Chemical Reactions Analysis
The chemical reactions involving “1-(2-Chloroethyl)pyrrolidine” are not explicitly mentioned in the search results. However, it is known that alkylating agents like “1-(2-Chloroethyl)pyrrolidine” are capable of covalently modifying a variety of intracellular targets5.Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Chloroethyl)pyrrolidine” is 133.62 g/mol1. The compound has a XLogP3 value of 1.6, indicating its partition coefficient between octanol and water1. It does not have any hydrogen bond donor count1.Scientific Research Applications
Organic Synthesis and Catalysis
- Pyrrolidine Synthesis : Pyrrolidines, including those derived from 1-(2-Chloroethyl)pyrrolidine, are crucial in medicinal chemistry and agrochemistry as they exhibit significant biological activity. Research has focused on the synthesis of pyrrolidines through polar [3+2] cycloaddition, demonstrating the compound's utility in creating biologically active heterocyclic organic compounds (Żmigrodzka et al., 2022).
- Catalysis : The compound's derivatives have been used to synthesize half-sandwich complexes with metals like Ru(II), Pd(II), and Pt(II), which serve as catalysts for organic reactions, including Heck and Suzuki–Miyaura coupling reactions. These complexes exhibit high turnover numbers and stability, underlining the role of 1-(2-Chloroethyl)pyrrolidine derivatives in enhancing catalytic efficiency (Singh et al., 2009).
Material Science and Nanotechnology
- Electrical Conductivity : Polypyrroles, derived from pyrrolidine and its derivatives, form highly stable, electrically conducting films. These materials have potential applications in the development of electronic devices, highlighting the importance of pyrrolidine structures in material science (Anderson & Liu, 2000).
Pharmaceutical and Medicinal Chemistry
- Nootropic Agents : Studies on the synthesis of reactive 3-pyrrolin-2-ones in conjugate addition reactions aim at the development of nootropic agents, such as nebracetam, indicating the role of pyrrolidine derivatives in enhancing cognitive functions (Alves, 2007).
- Antibacterial Agents : Pyrrolidine-2-one derivatives have shown antibacterial activity against various bacterial strains, suggesting their potential as lead compounds in the development of new antibiotics (Betti, Hussain, & Kadhem, 2020).
Safety And Hazards
“1-(2-Chloroethyl)pyrrolidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)6. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation6. It is harmful if swallowed or inhaled6.
Future Directions
The future directions of “1-(2-Chloroethyl)pyrrolidine” are not explicitly mentioned in the search results. However, it is known that heterocyclic compounds like “1-(2-Chloroethyl)pyrrolidine” play a significant part in the pharmaceutical industry7. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry7.
properties
IUPAC Name |
1-(2-chloroethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-3-6-8-4-1-2-5-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGFLMXDCGQKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043850 | |
Record name | 1-(2-Chloroethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)pyrrolidine | |
CAS RN |
5050-41-9 | |
Record name | 1-(2-Chloroethyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005050419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chloroethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Chloroethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-CHLOROETHYL)PYRROLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV1Z5283LW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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